molecular formula C6H8N2O B1296892 (3-Methylpyrazin-2-yl)methanol CAS No. 160818-32-6

(3-Methylpyrazin-2-yl)methanol

Cat. No.: B1296892
CAS No.: 160818-32-6
M. Wt: 124.14 g/mol
InChI Key: PIDARGGCVNDISL-UHFFFAOYSA-N
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Description

(3-Methylpyrazin-2-yl)methanol (CAS 160818-32-6) is an organic compound featuring a pyrazine ring substituted with a hydroxymethyl (-CH$2$OH) group at position 2 and a methyl (-CH$3$) group at position 3. Its molecular formula is C$6$H$8$N$_2$O, with a molecular weight of 124.14 g/mol. The hydroxymethyl group confers polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents like water and methanol. The methyl group contributes steric bulk and modulates electronic properties, influencing reactivity and interactions in biological systems.

Preparation Methods

Preparation Methods

The synthesis of (3-Methylpyrazin-2-yl)methanol can be achieved through various methods, including direct functionalization of pyrazine derivatives and multi-step synthetic routes. Below are detailed methodologies for preparing this compound.

Direct Hydroxymethylation

One effective method involves the hydroxymethylation of 3-methylpyrazine. This can be accomplished using formaldehyde in the presence of a base, which facilitates the nucleophilic attack on the nitrogen atom of the pyrazine ring.

Procedure:

  • Reagents: 3-methylpyrazine, formaldehyde, sodium hydroxide.
  • Conditions: The reaction is typically carried out under reflux conditions for several hours.
  • Yield: Generally yields moderate to high purity of this compound after purification.

Reduction of Pyrazine Derivatives

Another approach is to start with a suitable pyrazine derivative that has a carbonyl group, which can be reduced to yield the corresponding alcohol.

Procedure:

  • Reagents: 3-methylpyrazine-2-carboxylic acid or similar derivatives, lithium aluminum hydride or borane.
  • Conditions: The reaction is performed in anhydrous ether or THF under inert conditions.
  • Yield: This method may provide higher yields but requires careful handling of reducing agents.

Multi-Step Synthesis

A more complex route involves multi-step synthesis starting from simpler pyrazine derivatives.

Procedure:

Yield: This multi-step process can yield high purity products, but it is more time-consuming and requires multiple purification steps.

Analytical Data

To ensure the quality and purity of synthesized this compound, various analytical techniques are employed:

Technique Purpose Typical Findings
Nuclear Magnetic Resonance (NMR) Structural elucidation Chemical shifts corresponding to protons and carbons in the compound
Mass Spectrometry (MS) Molecular weight determination Accurate m/z values matching theoretical calculations
High-Performance Liquid Chromatography (HPLC) Purity assessment Peak area ratios indicating purity levels
Infrared Spectroscopy (IR) Functional group identification Characteristic peaks for hydroxyl and methyl groups

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3-Methylpyrazin-2-yl)methanol is largely dependent on its chemical structure and the functional groups present. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological targets, potentially affecting enzyme activity and receptor binding. The pyrazine ring can also interact with nucleophilic and electrophilic sites in biological systems, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number
(3-Methylpyrazin-2-yl)methanol -CH$3$ (3), -CH$2$OH (2) C$6$H$8$N$_2$O 124.14 160818-32-6
(5-Chloro-3-methylpyrazin-2-yl)methanol -CH$_3$ (3), -Cl (5) C$6$H$7$ClN$_2$O 158.59 186019-62-5
(3-Chloropyrazin-2-yl)methanol -Cl (3), -CH$_2$OH (2) C$5$H$5$ClN$_2$O 144.56 89283-32-9
2-(3-Methylpyrazin-2-yl)ethan-1-ol -CH$3$ (3), -CH$2$CH$_2$OH (2) C$7$H${10}$N$_2$O 138.17 61892-92-0
[1-(6-Methylpyrazin-2-yl)piperid-3-yl]methanol Piperidine ring fused to pyrazine C${11}$H${17}$N$_3$O 207.27 937795-91-0

Key Observations :

  • Ethanol vs. Methanol Side Chains: The ethanol-substituted analog (2-(3-methylpyrazin-2-yl)ethan-1-ol) has a longer alkyl chain, increasing logP (lipophilicity) compared to the parent compound, which may improve membrane permeability .
  • Piperidine Hybrids: Complex derivatives like [1-(6-Methylpyrazin-2-yl)piperid-3-yl]methanol introduce heterocyclic moieties, altering pharmacokinetic properties such as metabolic stability and target engagement .

Physicochemical Properties

Compound logP (Predicted) Solubility (Water) Melting Point (°C)
This compound 0.45 Moderate Not reported
2-Methoxy-3-methyl-5-(2-methylpropyl)pyrazine* 2.81 (Calculated) Low Not reported
(3-Chloropyrazin-2-yl)methanol 0.89 Low 103–107†

*Data from structurally related pyrazine derivative ; †Melting point for [1-(6-Methylpyrazin-2-yl)piperid-4-yl]methanol .

Analysis :

  • logP Trends: Chlorine and alkyl chain substitutions increase logP, reducing aqueous solubility. For example, (3-Chloropyrazin-2-yl)methanol has a higher logP (0.89) than the parent compound (0.45), correlating with lower water solubility .
  • Solubility: The hydroxymethyl group in this compound enhances solubility compared to analogs with bulkier substituents (e.g., methoxy or sec-butyl groups) .

Biological Activity

Overview

(3-Methylpyrazin-2-yl)methanol, a derivative of pyrazine, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This compound, characterized by the molecular formula C6_6H8_8N2_2O, features a hydroxymethyl group that significantly influences its reactivity and interaction with biological systems. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The unique structure of this compound includes:

  • Pyrazine Ring : A nitrogen-containing heterocycle that facilitates various biochemical interactions.
  • Hydroxymethyl Group : This functional group enhances the compound's ability to engage in hydrogen bonding, affecting its solubility and biological activity.

The biological activity of this compound is primarily attributed to its structural components:

  • Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological targets, potentially influencing enzyme activity and receptor interactions.
  • Electrophilic/Nucleophilic Interactions : The pyrazine ring can participate in reactions with nucleophiles and electrophiles within biological systems, impacting various metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. Studies have reported:

  • Effective inhibition against common fungal pathogens.
  • Potential applications in agricultural settings to combat crop diseases caused by fungi.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyrazine derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL against Staphylococcus aureus. The study highlighted the compound's potential as a lead structure for antibiotic development .
  • Antifungal Research :
    Another investigation focused on the antifungal properties of this compound against Candida albicans. The compound demonstrated a concentration-dependent inhibition of fungal growth, suggesting that it could be utilized in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Methylpyrazin-2-yl)methanol?

  • Methodological Answer : The synthesis of pyrazine derivatives like this compound often involves functionalization of the pyrazine core. A common approach is the nucleophilic substitution or condensation of precursors such as 3-methylpyrazine with halogenated intermediates. For example, related compounds (e.g., 2-Acetyl-3-methylpyrazine) are synthesized using methyl iodide, chlorine, and magnesium as raw materials under controlled conditions . Optimizing reaction parameters (e.g., temperature, catalyst) and protecting the alcohol group during synthesis can improve yields.

Q. How can researchers ensure high purity during the synthesis and purification of this compound?

  • Methodological Answer : Purification techniques such as column chromatography (normal or reverse-phase) and recrystallization are critical. For instance, compounds with similar structures (e.g., [1-(3-Methylpyrazin-2-yl)ethanone]) are stored under inert atmospheres to prevent oxidation, and purity is verified via HPLC or GC-MS . Solvent selection (e.g., methanol/water mixtures) and gradient elution protocols can enhance separation efficiency .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer : A combination of 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR is recommended. For pyrazine derivatives, 1H^1H-NMR can confirm the methyl and methanol substituents via characteristic chemical shifts (e.g., δ 2.5–3.5 ppm for CH3_3-pyrazine). Mass spectrometry (HRMS or ESI-MS) provides molecular weight validation, while FT-IR identifies functional groups (e.g., O-H stretch at ~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

  • Methodological Answer : Discrepancies in bioactivity (e.g., binding affinity, cytotoxicity) may arise from variations in assay conditions or impurity profiles. Researchers should:

  • Perform comparative studies using standardized protocols (e.g., fixed concentrations, cell lines).
  • Validate compound purity via orthogonal methods (e.g., HPLC coupled with UV/vis and MS detection).
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions under controlled conditions .

Q. What experimental designs are optimal for studying the stability of this compound under different storage conditions?

  • Methodological Answer : Stability studies should include:

  • Accelerated degradation tests (e.g., 40°C/75% RH for 6 months) to assess thermal and hydrolytic stability.
  • Light-exposure experiments (ICH Q1B guidelines) to evaluate photodegradation.
  • Analytical monitoring via UPLC-MS to identify degradation products. For lab-scale storage, inert atmospheres (N2_2 or Ar) and amber vials are recommended to minimize oxidation and light-induced degradation .

Q. How can researchers design experiments to probe the interaction of this compound with enzymatic targets?

  • Methodological Answer :

  • Step 1 : Perform molecular docking simulations to predict binding modes (e.g., using AutoDock Vina).
  • Step 2 : Validate interactions via kinetic assays (e.g., enzyme inhibition IC50_{50} determination) using fluorogenic substrates.
  • Step 3 : Employ biophysical techniques like SPR or ITC to measure binding constants (Kd_d) and thermodynamics .
  • Step 4 : Cross-validate results with mutagenesis studies to identify critical residues in the enzyme’s active site.

Q. What strategies mitigate regioselectivity challenges during the functionalization of this compound?

  • Methodological Answer :

  • Use directing groups (e.g., boronic esters) to control substitution patterns on the pyrazine ring.
  • Employ transition-metal catalysts (e.g., Pd/Cu systems) for cross-coupling reactions at specific positions.
  • Optimize solvent polarity and temperature to favor desired reaction pathways, as seen in related pyrazine syntheses .

Q. Data Analysis and Optimization

Q. How should researchers approach conflicting spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts).
  • Use 2D NMR techniques (e.g., HSQC, COSY) to resolve overlapping signals in complex spectra.
  • Cross-reference with crystallographic data (if available) to confirm molecular geometry .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Apply density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and predict nucleophilic/electrophilic sites.
  • Use reaction pathway simulators (e.g., Gaussian or ORCA) to model activation energies and intermediates.
  • Validate predictions with small-scale exploratory reactions .

Properties

IUPAC Name

(3-methylpyrazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-6(4-9)8-3-2-7-5/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDARGGCVNDISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342239
Record name (3-methylpyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160818-32-6
Record name (3-methylpyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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